molecular formula C7H7FN2O2 B11517699 1-Allyl-5-fluorouracil CAS No. 4871-14-1

1-Allyl-5-fluorouracil

Cat. No.: B11517699
CAS No.: 4871-14-1
M. Wt: 170.14 g/mol
InChI Key: NUSNKFZUAGYVMV-UHFFFAOYSA-N
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Description

1-Allyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known antimetabolite used in cancer treatment. This compound is characterized by the substitution of an allyl group at the N1 position of the 5-fluorouracil molecule. The incorporation of the allyl group enhances the compound’s chemical properties, making it a valuable intermediate in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-5-fluorouracil can be synthesized through a regioselective nucleophilic substitution reaction. The process involves reacting 5-fluorouracil with allyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a solvent like dimethyl sulfoxide . The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yields.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Comparison with Similar Compounds

Uniqueness: 1-Allyl-5-fluorouracil stands out due to its unique substitution pattern, which can enhance its chemical reactivity and biological activity. The allyl group provides additional sites for chemical modification, making it a versatile intermediate in drug development .

Properties

CAS No.

4871-14-1

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

5-fluoro-1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C7H7FN2O2/c1-2-3-10-4-5(8)6(11)9-7(10)12/h2,4H,1,3H2,(H,9,11,12)

InChI Key

NUSNKFZUAGYVMV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C(=O)NC1=O)F

Origin of Product

United States

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